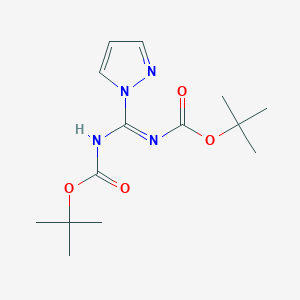

![molecular formula C17H21NO5 B032258 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate CAS No. 97-75-6](/img/structure/B32258.png)

9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate

Vue d'ensemble

Description

La scopolamine N-oxyde est un dérivé de la scopolamine, un alcaloïde tropanique que l’on trouve dans les plantes de la famille des Solanacées. Elle est connue pour ses propriétés anticholinergiques, ce qui signifie qu’elle peut bloquer l’action du neurotransmetteur acétylcholine.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La scopolamine N-oxyde peut être synthétisée par l’oxydation de la scopolamine. Une méthode courante consiste à utiliser le peroxyde d’hydrogène dans l’éthanol comme agent oxydant. La réaction se déroule généralement à température ambiante et produit la scopolamine N-oxyde comme produit principal .

Méthodes de Production Industrielle : La production industrielle de la scopolamine N-oxyde suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de techniques de purification avancées, telles que la chromatographie, est souvent utilisée pour isoler le composé souhaité.

Analyse Des Réactions Chimiques

Types de Réactions : La scopolamine N-oxyde subit principalement des réactions d’oxydation. Elle peut également participer à des réactions de substitution, où le groupe N-oxyde peut être remplacé par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants :

Substitution : Différents réactifs peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité. Par exemple, les agents halogénants peuvent introduire des atomes d’halogène dans la molécule.

Produits Principaux : Le produit principal de la réaction d’oxydation est la scopolamine N-oxyde elle-même. Les réactions de substitution peuvent produire une variété de dérivés, selon les réactifs utilisés.

4. Applications de la Recherche Scientifique

La scopolamine N-oxyde a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des N-oxydes et leur réactivité.

Biologie : La scopolamine N-oxyde est utilisée dans des études relatives à la neurotransmission et au rôle de l’acétylcholine dans le système nerveux.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et comme étalon de référence en chimie analytique.

Applications De Recherche Scientifique

Scopolamine N-oxide has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of N-oxides and their reactivity.

Biology: Scopolamine N-oxide is used in studies related to neurotransmission and the role of acetylcholine in the nervous system.

Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

La scopolamine N-oxyde exerce ses effets en bloquant les récepteurs muscariniques de l’acétylcholine (mAChR) dans les systèmes nerveux central et périphérique. Cette inhibition empêche l’acétylcholine de se lier à ces récepteurs, réduisant ainsi l’activité du système nerveux parasympathique . Les effets anticholinergiques du composé sont responsables de ses applications thérapeutiques, telles que la prévention du mal des transports et la réduction des nausées.

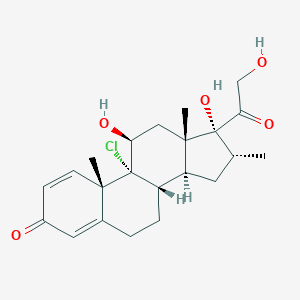

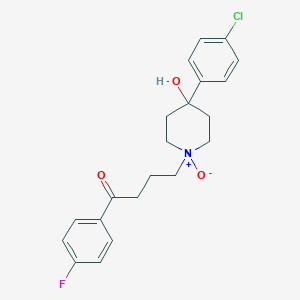

Composés Similaires :

Scopolamine : Le composé parent de la scopolamine N-oxyde, connu pour ses propriétés anticholinergiques et son utilisation dans le traitement du mal des transports.

Hyoscyamine : Un alcaloïde tropanique structurellement similaire à la scopolamine, utilisé pour ses effets antispasmodiques et anticholinergiques.

Unicité : La scopolamine N-oxyde est unique en raison de la présence du groupe fonctionnel N-oxyde, qui modifie sa réactivité chimique et son profil pharmacologique par rapport à son composé parent, la scopolamine. Cette modification peut influencer sa capacité à traverser la barrière hémato-encéphalique et son interaction avec les récepteurs muscariniques .

Comparaison Avec Des Composés Similaires

Scopolamine: The parent compound of scopolamine N-oxide, known for its anticholinergic properties and use in treating motion sickness.

Hyoscyamine: A tropane alkaloid structurally similar to scopolamine, used for its antispasmodic and anticholinergic effects.

Uniqueness: Scopolamine N-oxide is unique due to the presence of the N-oxide functional group, which alters its chemical reactivity and pharmacological profile compared to its parent compound, scopolamine. This modification can influence its ability to cross the blood-brain barrier and its interaction with muscarinic receptors .

Propriétés

Key on ui mechanism of action |

MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ |

|---|---|

Numéro CAS |

97-75-6 |

Formule moléculaire |

C17H21NO5 |

Poids moléculaire |

319.4 g/mol |

Nom IUPAC |

[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO5/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13-,14+,15-,16+,18?/m1/s1 |

Clé InChI |

GSYQNAMOFFWAPF-IILNCVEESA-N |

SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-] |

SMILES isomérique |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)[O-] |

SMILES canonique |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-] |

Color/Form |

Prisms from water |

melting_point |

135-138 °C |

Key on ui other cas no. |

6106-81-6 97-75-6 |

Pictogrammes |

Acute Toxic |

Solubilité |

Sol in water about 10 g/100 ml; slightly sol in alc, acetone |

Synonymes |

(αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester; 6β,7β-Epoxy-1αH,5αH-tropan-3α-ol (-)-Tropate 8-Oxide; [7(S)-(1α,2β,4β,5α,7β)]-α-(Hydroxymethyl)benzeneacetic Acid 9-Methyl-3-ox |

Pression de vapeur |

1.45X10-12 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)

![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)